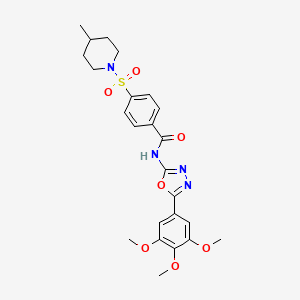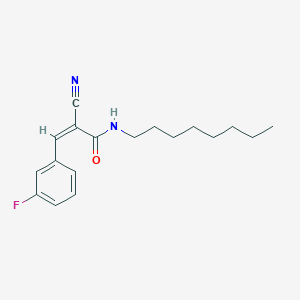![molecular formula C16H13ClN2O4 B2538924 [2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 877043-64-6](/img/structure/B2538924.png)
[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ACEPC and has a unique chemical structure that makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of ACEPC is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. ACEPC has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
ACEPC has been found to have various biochemical and physiological effects, such as reducing the production of inflammatory cytokines, inhibiting the growth of cancer cells, and inducing apoptosis in cancer cells. ACEPC has also been found to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using ACEPC in lab experiments include its high yield synthesis method, low toxicity, and unique chemical structure that makes it a versatile building block for the synthesis of various organic compounds. However, the limitations of using ACEPC in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the research on ACEPC, such as:
1. Further studies on the mechanism of action of ACEPC to better understand its anti-inflammatory and anti-cancer properties.
2. Synthesizing new derivatives of ACEPC to improve its selectivity towards cancer cells and reduce its toxicity.
3. Investigating the potential of ACEPC as a drug delivery system for targeted cancer therapy.
4. Studying the potential of ACEPC as a building block for the synthesis of new materials with unique properties.
In conclusion, ACEPC is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research on ACEPC is necessary to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of ACEPC involves the reaction between 2-acetylaniline and 6-chloropyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields ACEPC as a white solid with a high yield.
Scientific Research Applications
ACEPC has been extensively studied for its potential applications in various fields such as medicine, material science, and organic chemistry. In medicine, ACEPC has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. ACEPC has also been used as a building block in the synthesis of various organic compounds due to its unique chemical structure.
properties
IUPAC Name |
[2-(2-acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-10(20)12-4-2-3-5-13(12)19-15(21)9-23-16(22)11-6-7-14(17)18-8-11/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDKLJDZSBNDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2538846.png)

![(Z)-5-chloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2538851.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)

![(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2538856.png)
![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)
![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)

![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)
![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)